Cas no 2137838-97-0 ((5,6,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine)

(5,6,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine is a fluorinated quinoline derivative with a methoxy substituent at the 2-position and an aminomethyl group at the 3-position. Its trifluorinated structure enhances electron-withdrawing properties, making it valuable in medicinal chemistry and pharmaceutical research as a potential intermediate for drug development. The compound’s unique substitution pattern may improve metabolic stability and binding affinity in target interactions. Its amine functionality allows for further derivatization, facilitating the synthesis of novel bioactive molecules. Suitable for use in cross-coupling reactions or as a scaffold for heterocyclic modifications, this compound offers versatility in synthetic applications. High purity and well-defined structural features ensure reproducibility in research settings.
(5,6,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine structure
2137838-97-0 structure
商品名:(5,6,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine
CAS番号:2137838-97-0
MF:C11H9F3N2O
メガワット:242.197172880173
CID:5890266
PubChem ID:165849653

(5,6,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine 化学的及び物理的性質

名前と識別子

    • (5,6,8-trifluoro-2-methoxyquinolin-3-yl)methanamine
    • 2137838-97-0
    • EN300-734806
    • (5,6,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine
    • インチ: 1S/C11H9F3N2O/c1-17-11-5(4-15)2-6-9(14)7(12)3-8(13)10(6)16-11/h2-3H,4,15H2,1H3
    • InChIKey: CUHYUYNFBFBIFY-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=C(C2C1=CC(CN)=C(N=2)OC)F)F

計算された属性

  • せいみつぶんしりょう: 242.06669740g/mol
  • どういたいしつりょう: 242.06669740g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 269
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 48.1Ų

(5,6,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-734806-1.0g
(5,6,8-trifluoro-2-methoxyquinolin-3-yl)methanamine
2137838-97-0 95.0%
1.0g
$1100.0 2025-03-11
Enamine
EN300-734806-2.5g
(5,6,8-trifluoro-2-methoxyquinolin-3-yl)methanamine
2137838-97-0 95.0%
2.5g
$2155.0 2025-03-11
Enamine
EN300-734806-0.1g
(5,6,8-trifluoro-2-methoxyquinolin-3-yl)methanamine
2137838-97-0 95.0%
0.1g
$968.0 2025-03-11
Enamine
EN300-734806-10.0g
(5,6,8-trifluoro-2-methoxyquinolin-3-yl)methanamine
2137838-97-0 95.0%
10.0g
$4729.0 2025-03-11
Enamine
EN300-734806-0.25g
(5,6,8-trifluoro-2-methoxyquinolin-3-yl)methanamine
2137838-97-0 95.0%
0.25g
$1012.0 2025-03-11
Enamine
EN300-734806-0.5g
(5,6,8-trifluoro-2-methoxyquinolin-3-yl)methanamine
2137838-97-0 95.0%
0.5g
$1056.0 2025-03-11
Enamine
EN300-734806-0.05g
(5,6,8-trifluoro-2-methoxyquinolin-3-yl)methanamine
2137838-97-0 95.0%
0.05g
$924.0 2025-03-11
Enamine
EN300-734806-5.0g
(5,6,8-trifluoro-2-methoxyquinolin-3-yl)methanamine
2137838-97-0 95.0%
5.0g
$3189.0 2025-03-11

(5,6,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine 関連文献

(5,6,8-Trifluoro-2-methoxyquinolin-3-yl)methanamineに関する追加情報

Introduction to (5,6,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine (CAS No. 2137838-97-0)

(5,6,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine, with the CAS number 2137838-97-0, is a fluorinated quinoline derivative that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to a class of heterocyclic molecules that have been extensively studied for their applications in drug development, particularly in the treatment of various diseases.

The structural framework of this compound features a quinoline core substituted with fluorine atoms at the 5, 6, and 8 positions, along with a methoxy group at the 2 position. The presence of fluorine atoms is particularly noteworthy, as fluorine is known to enhance the metabolic stability and binding affinity of molecules when incorporated into their structures. This modification can lead to improved pharmacokinetic profiles and greater efficacy in therapeutic applications.

The methanamine group at the 3-position of the quinoline ring introduces a basic nitrogen atom, which can participate in various interactions within biological systems. This feature makes the compound a promising candidate for further exploration in medicinal chemistry. The combination of these structural elements suggests that this molecule may exhibit multiple modes of action, making it a versatile tool for drug discovery.

In recent years, there has been a growing interest in fluorinated quinolines due to their reported biological activities. For instance, studies have shown that certain fluorinated quinolines exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in (5,6,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine may contribute to its unique pharmacological profile, potentially making it effective against a range of targets.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutics. Researchers have been exploring its use as a lead compound for further optimization through structure-activity relationship (SAR) studies. By modifying various functional groups within the molecule, scientists aim to enhance its potency and selectivity for specific biological targets.

The synthesis of (5,6,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are often employed to construct the complex framework of this molecule. These synthetic strategies highlight the compound's complexity and the expertise required to produce it on a scalable basis.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between (5,6,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine and its potential targets. These studies provide valuable insights into how the compound might bind to biological receptors and modulate cellular processes. Such information is crucial for designing experiments aimed at validating its therapeutic potential.

Preclinical studies have begun to shed light on the pharmacological properties of this compound. Initial findings suggest that it may exhibit significant activity against certain disease models. For example, in vitro assays have demonstrated its ability to inhibit specific enzymes or interfere with signaling pathways relevant to cancer progression. These results warrant further investigation into its clinical potential.

The development of new drugs is often a lengthy and costly process, but compounds like (5,6,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine offer hope for more efficient drug discovery pipelines. By leveraging modern chemical biology techniques and high-throughput screening platforms, researchers can accelerate the identification of promising candidates for further development. This approach not only saves time but also reduces costs associated with traditional drug discovery methods.

The future prospects for (5,6,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine are promising given its unique structural features and potential biological activities. As research continues to uncover new therapeutic applications for fluorinated quinolines, this compound may play a significant role in addressing unmet medical needs. Collaborative efforts between academic researchers and industry scientists will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.

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